molecular formula C6H12F3NOSi B030819 N-Methyl-N-(trimethylsilyl)trifluoroacetamide CAS No. 24589-78-4

N-Methyl-N-(trimethylsilyl)trifluoroacetamide

Cat. No.: B030819
CAS No.: 24589-78-4
M. Wt: 199.25 g/mol
InChI Key: MSPCIZMDDUQPGJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

MSTFA is primarily used as a silylating reagent . Its primary targets are active hydrogen-containing compounds, particularly in the context of gas chromatography-mass spectrometry (GC-MS) analysis . It is also used in the detection of steroid hormones such as 17α-ethinylestradiol (EE2) and estrone .

Mode of Action

MSTFA works by converting the active hydrogen in a molecule into a stable and volatile derivative . This is achieved through a process known as silylation, where MSTFA reacts with the active hydrogen to form trimethylsilyl (TMS) derivatives .

Biochemical Pathways

The silylation process facilitated by MSTFA affects the biochemical pathways of the target molecules. By converting active hydrogen into TMS derivatives, MSTFA increases the volatility and stability of these molecules, making them more suitable for GC-MS analysis .

Pharmacokinetics

By increasing their volatility and stability, MSTFA enhances the detectability of these molecules in GC-MS analysis .

Result of Action

The primary result of MSTFA’s action is the formation of volatile and stable TMS derivatives from active hydrogen-containing compounds . This transformation allows for enhanced separation and detection of these compounds in GC-MS analysis .

Action Environment

The efficacy and stability of MSTFA can be influenced by environmental factors. For instance, the best reaction conditions for MSTFA are heating at 70 °C for 10 minutes . Additionally, MSTFA should be stored at temperatures below +30°C and used only in well-ventilated areas or outdoors due to its volatility .

Biochemical Analysis

Biochemical Properties

MSTFA plays a crucial role in biochemical reactions, particularly in the process of silylation . Silylation is a technique used in GC-MS to increase the volatility of compounds, making them suitable for analysis . MSTFA interacts with various biomolecules, including enzymes and proteins, to form trimethylsilyl (TMS) derivatives . These interactions are primarily covalent bonding, where MSTFA donates a trimethylsilyl group to the molecule it interacts with .

Cellular Effects

The effects of MSTFA on cells are primarily observed in the context of its role in GC-MS analysis. MSTFA does not directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism. Instead, it is used to analyze these processes by enabling the detection of various biomolecules within the cell .

Molecular Mechanism

The mechanism of action of MSTFA is based on its role as a silylating agent. It reacts with biomolecules to form TMS derivatives, which are more volatile and thus suitable for GC-MS analysis . This involves the formation of covalent bonds between the trimethylsilyl group of MSTFA and the biomolecule .

Temporal Effects in Laboratory Settings

In laboratory settings, MSTFA is known for its stability, which is crucial for its role in silylation

Metabolic Pathways

MSTFA is not typically involved in metabolic pathways within the body. Its primary role is in the external analysis of biological samples, where it is used to form TMS derivatives for GC-MS .

Transport and Distribution

The transport and distribution of MSTFA within cells and tissues are not typically relevant to its primary use as a silylating reagent for GC-MS analysis .

Subcellular Localization

As a silylating reagent used in GC-MS analysis, MSTFA does not have a specific subcellular localization. It is used in the preparation of samples for analysis, rather than being a component of cells or tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N-(trimethylsilyl)trifluoroacetamide can be synthesized through the reaction of N-methyltrifluoroacetamide with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, with the trimethylsilyl group being introduced to the nitrogen atom of the trifluoroacetamide.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(trimethylsilyl)trifluoroacetamide primarily undergoes silylation reactions, where it reacts with compounds containing active hydrogen atoms such as hydroxyl, carboxyl, thiol, amino, and imino groups . The silylation process involves the substitution of these active hydrogen atoms with trimethylsilyl groups, resulting in the formation of trimethylsilyl ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include trimethylsilyl chloride and bases like pyridine or triethylamine. The reactions are typically carried out in solvents such as ethyl acetate, acetonitrile, or dichloromethane . The conditions are generally mild, with reactions proceeding at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions are trimethylsilyl derivatives of the original compounds. These derivatives are more volatile and less polar, making them suitable for analysis by GC-MS .

Comparison with Similar Compounds

N-Methyl-N-(trimethylsilyl)trifluoroacetamide is often compared with other silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide and N,O-bis(trimethylsilyl)acetamide. While these compounds also serve as silylating agents, this compound is unique in its ability to form highly volatile derivatives, making it particularly useful for GC-MS analysis.

List of Similar Compounds

  • N,O-bis(trimethylsilyl)trifluoroacetamide
  • N,O-bis(trimethylsilyl)acetamide
  • Trimethylsilyl chloride
  • Trimethylsilyl cyanide

This compound stands out due to its efficiency in forming volatile derivatives and its broad applicability in various fields of research and industry.

Properties

IUPAC Name

2,2,2-trifluoro-N-methyl-N-trimethylsilylacetamide
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InChI

InChI=1S/C6H12F3NOSi/c1-10(12(2,3)4)5(11)6(7,8)9/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPCIZMDDUQPGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C(F)(F)F)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F3NOSi
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DSSTOX Substance ID

DTXSID5067003
Record name Acetamide, 2,2,2-trifluoro-N-methyl-N-(trimethylsilyl)-
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Molecular Weight

199.25 g/mol
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name N-Methyl-N-(trimethylsilyl)trifluoroacetamide
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CAS No.

24589-78-4
Record name N-Methyl-N-(trimethylsilyl)trifluoroacetamide
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Record name N-Methyl-N-(trimethylsilyl)trifluoroacetamide
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Record name Acetamide, 2,2,2-trifluoro-N-methyl-N-(trimethylsilyl)-
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Record name Acetamide, 2,2,2-trifluoro-N-methyl-N-(trimethylsilyl)-
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Record name N-methyl-N-(trimethylsilyl)trifluoroacetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and structure of MSTFA?

A1: N-Methyl-N-(trimethylsilyl)trifluoroacetamide has the molecular formula C6H12F3NOSi and a molecular weight of 205.28 g/mol. Its structure consists of a trifluoroacetamide group attached to a nitrogen atom, which is further bonded to a methyl group and a trimethylsilyl group.

Q2: Is there any spectroscopic data available for MSTFA?

A2: While the provided articles primarily focus on MSTFA's applications, mass spectrometry data, including characteristic fragment ions, is available for MSTFA and its derivatives. For instance, the bis-trimethylsilyl derivative of cannabigerol, after reacting with MSTFA, exhibits characteristic fragment ions at m/z 337, 391, 377, and 460. []

Q3: How does MSTFA interact with its target molecules during derivatization?

A3: MSTFA acts as a silylating agent, replacing active hydrogens in polar functional groups (like alcohols, carboxylic acids, amines, and amides) with trimethylsilyl (TMS) groups. This substitution increases the volatility and thermal stability of the derivatized compounds, making them suitable for GC analysis.

Q4: What are the advantages of using MSTFA as a derivatizing agent for GC-MS analysis?

A4: MSTFA offers several advantages:

  • Single-step Derivatization: MSTFA can be used for on-fiber derivatization within the thermal desorption unit, simplifying the analytical process. []

Q5: Can you provide examples of MSTFA applications in analytical chemistry?

A5: MSTFA has been widely used in various fields:

  • Analysis of Endocrine Disrupting Chemicals (EDCs): It is used to derivatize and quantify EDCs like progestogens, androgens, estrogens, and phenols in environmental and biological samples. [, ]
  • Drug Analysis: MSTFA enables the detection and quantification of drugs like atenolol, metoprolol, exemestane, and tizanidine in biological matrices like plasma and urine. [, , , , ]
  • Forensic Toxicology: It is used to analyze drugs of abuse like cocaine, amphetamines, cannabinoids, and sedative-hypnotics in biological samples like hair, blood, and urine. [, , ]
  • Food Analysis: MSTFA facilitates the determination of contaminants like 19-nortestosterone in urine and testosterone propionate residues in fishery products. [, ]
  • Plant Science: It is used to quantify glycerol-3-phosphate, a crucial metabolite in plant defense mechanisms and lipid biosynthesis. []
  • Material Science: MSTFA is used to analyze the composition of latent fingerprint residues, which can be crucial in forensic investigations. [, , ]

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